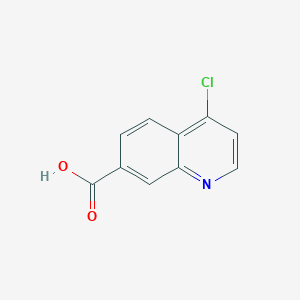

4-Chloroquinoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGVGPMZWPOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617198 | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-58-8 | |

| Record name | 4-Chloro-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloroquinoline-7-carboxylic acid CAS number 49713-58-8 properties

An In-depth Technical Guide to 4-Chloroquinoline-7-carboxylic acid (CAS: 49713-58-8)

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Within this class, this compound stands out as a versatile and strategically important building block.[1] Its unique arrangement of functional groups—a reactive chlorine atom at the 4-position, a carboxylic acid at the 7-position, and the quinoline nitrogen—provides three distinct points for chemical modification. This trifecta of reactivity allows for the systematic construction of complex molecular architectures and the fine-tuning of physicochemical properties essential for drug development. This guide provides a comprehensive overview of the core properties, spectroscopic profile, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Profile

Accurate characterization is the foundation of all subsequent experimental work. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 49713-58-8 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][3] |

| Molecular Weight | 207.62 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 189 - 192 °C | [4] |

| Storage Conditions | Store at 2-8°C, tightly sealed in a dry, well-ventilated place. | [1][5][6] |

| InChI Key | VMGVGPMZWPOPJP-UHFFFAOYSA-N | [6] |

| Solubility | Data not widely available; expected to be soluble in polar organic solvents like DMSO and DMF. | [6][7] |

GHS Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety measures are critical. The compound is classified with specific hazards that demand rigorous handling protocols.

| Hazard Statement | Code | Description | Source(s) |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [3] |

| Eye Irritation | H319 | Causes serious eye irritation. | [3] |

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handling: All manipulations should be performed in a certified chemical fume hood.[3] Avoid dust formation and inhalation. Prevent contact with skin and eyes.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]

-

Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][8]

Spectroscopic and Analytical Profile

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the quinoline core. The electron-withdrawing nature of the chlorine atom, the carboxylic acid, and the ring nitrogen deshields the aromatic protons, shifting them downfield.

Caption: Structure of this compound with proton numbering.

-

¹H NMR (Expected, in DMSO-d₆):

-

~13.5 ppm (s, 1H): The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield.

-

~8.9 ppm (d, 1H): H2, a doublet due to coupling with H3. It is significantly deshielded by the adjacent ring nitrogen.

-

~8.5 ppm (s, 1H): H8, a singlet (or narrow doublet) adjacent to the carboxylic acid group.

-

~8.2 ppm (d, 1H): H5, a doublet from the benzene portion of the ring system.

-

~8.0 ppm (d, 1H): H6, a doublet of doublets, coupled to H5 and H8.

-

~7.8 ppm (d, 1H): H3, a doublet coupled to H2.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and the aromatic system.

-

3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.[9]

-

~3100 cm⁻¹ (sharp, weak): Aromatic C-H stretching.[10]

-

1760-1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[9]

-

1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.[10]

-

1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]

-

~850-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, the molecule will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): Expected at m/z 207 and 209.

-

Key Fragmentation Pathways:

-

[M-OH]⁺: Loss of a hydroxyl radical (m/z 190/192).

-

[M-COOH]⁺: Loss of the entire carboxyl group via decarboxylation (m/z 162/164). This is a common fragmentation for aromatic carboxylic acids.[11]

-

Synthesis and Chemical Reactivity

This compound is not just a final product but a versatile intermediate. Its reactivity is governed by its three key functional regions.

Proposed Synthesis Route

A plausible and industrially relevant synthesis can be adapted from the classic Gould-Jacobs reaction, which is a powerful method for constructing the quinoline core.

Key Reactivity Hubs

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Caption: Key reactivity sites of this compound.

-

Nucleophilic Aromatic Substitution (SₙAr) at C4: The chlorine at the C4 position is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This reaction is the cornerstone of its use, allowing for the facile introduction of amines, alcohols, and thiols to build libraries of 4-substituted quinolines.[12] The synthesis of the antimalarial drug chloroquine relies on a similar substitution on 4,7-dichloroquinoline.[13]

-

Carboxylic Acid Derivatization at C7: The carboxylic acid group is a versatile handle for modification. It can be readily converted into esters, amides, or other derivatives using standard organic chemistry protocols.[14] This position is often used to modulate solubility, introduce new pharmacophores, or create a linkage point for conjugation to other molecules.

-

N-Oxidation of the Quinoline Ring: Treatment with an oxidizing agent like m-CPBA can convert the quinoline nitrogen to an N-oxide.[12][14] This transformation alters the electronic properties of the ring and can be used to direct further functionalization, particularly at the C2 position.[12]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-aminoquinoline scaffold, directly accessible from 4-chloroquinoline precursors, is a well-established pharmacophore in the design of protein kinase inhibitors. The quinoline ring system serves as an excellent "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region.

Caption: General workflow for developing a kinase inhibitor.

In this design paradigm:

-

The 4-amino group , installed via SₙAr, acts as the hydrogen bond donor to the kinase hinge.

-

The quinoline ring itself occupies a hydrophobic pocket.

-

The 7-carboxylic acid provides a crucial attachment point to introduce larger, more complex side chains that can interact with solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.

Exemplar Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

This protocol describes a representative SₙAr reaction, a cornerstone experiment for utilizing this building block.

Objective: To synthesize N-phenyl-4-aminoquinoline-7-carboxylic acid via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Hexanes

-

1M Hydrochloric Acid

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add NMP to dissolve the starting material (approx. 0.5 M concentration). Add aniline (1.2 eq) followed by DIPEA (2.5 eq).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the SₙAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer with 1M HCl (to remove excess aniline and DIPEA), followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by trituration with a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to yield the desired 4-anilinoquinoline product.

Conclusion

This compound (CAS 49713-58-8) is a high-value chemical intermediate whose utility is rooted in its predictable and versatile reactivity. The ability to selectively functionalize the C4-chloro, C7-carboxyl, and quinoline nitrogen positions makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, spectroscopic characteristics, and reactivity, as outlined in this guide, empowers researchers to harness its full potential in the rational design and synthesis of novel therapeutic agents.

References

- ChemScene. Certificate of Analysis: this compound.

- ChemicalBook. This compound - Safety Data Sheet.

- Matrix Scientific. This compound Safety Information.

- Organic Syntheses. 4,7-dichloroquinoline.

- Sigma-Aldrich. Safety Data Sheet for a related compound.

- PMC, NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

- ChemicalBook. CHLOROQUINE synthesis.

- Capot Chemical. Material Safety Data Sheet.

- ECHEMI. 4-Chloro-quinoline-3-carboxylic acid SDS.

- BIOFOUNT. 4-氯喹啉-7-甲酸.

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.

- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

- Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8.

- Michigan State University. Table of Characteristic IR Absorptions.

- PMC, NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 49713-58-8|4-氯喹啉-7-甲酸|4-Chloroquinoline-7-carboxylicacid|-范德生物科技公司 [bio-fount.com]

- 7. selleckchem.com [selleckchem.com]

- 8. capotchem.com [capotchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-Chloroquinoline-7-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroquinoline-7-carboxylic Acid

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of antimalarial agents.[1] Its utility in drug discovery is profoundly influenced by its physicochemical properties, which dictate its behavior in biological systems, including solubility, absorption, and target engagement. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, offering both established data and detailed, field-proven experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound's characteristics to inform rational drug design and development strategies.

Introduction: Why Physicochemical Properties Matter

In modern drug discovery, a molecule's success is not solely dependent on its pharmacological activity. Its ability to reach the biological target in sufficient concentration, a concept encapsulated by ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is equally critical. The physicochemical characteristics of a compound are the primary determinants of its ADME profile. For an intermediate like this compound, understanding these properties is crucial for two main reasons: 1) It informs the synthetic routes and reaction conditions required for derivatization, and 2) It allows for the prediction and fine-tuning of the properties of the final drug candidates. This document delves into the essential properties of aqueous solubility, acidity (pKa), and lipophilicity (logP), providing the causal logic behind their experimental determination and their impact on the molecule's potential as a drug scaffold.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. This compound is a substituted quinoline, a privileged scaffold in medicinal chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 7-chloroquinoline-4-carboxylic acid | [2] |

| CAS Number | 13337-66-1 | [2][3] |

| Molecular Formula | C₁₀H₆ClNO₂ | [2][3] |

| Molecular Weight | 207.61 g/mol | [2][3] |

| Chemical Structure | C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O | [2] |

| Melting Point | 281-282 °C | [3] |

| Boiling Point | 382.1 ± 22.0 °C (Predicted) | [3] |

| XLogP3 (Computed) | 2.5 | [2] |

| Appearance | White to off-white solid | [4] |

In-Depth Analysis of Key Physicochemical Parameters

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a critical parameter as it dictates the ionization state of a molecule at a given pH. The structure of this compound contains two key ionizable groups:

-

A carboxylic acid group (-COOH) : This is an acidic functional group. Aromatic carboxylic acids typically have a pKa in the range of 4-5.[5] Deprotonation at physiological pH (~7.4) results in a negatively charged carboxylate (-COO⁻).

-

A quinoline nitrogen : This nitrogen atom is basic and can be protonated. The pKa of the conjugate acid of quinoline itself is around 4.9. The presence of an electron-withdrawing chlorine atom at the 7-position would be expected to slightly decrease the basicity of this nitrogen.

The ionization state profoundly affects solubility, membrane permeability, and receptor binding. For instance, the charged (ionized) form is generally more water-soluble, while the neutral (unionized) form is more lipid-soluble and thus more likely to cross cell membranes via passive diffusion.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) between an immiscible lipid-like solvent (typically n-octanol) and water.

-

logP : This is the partition coefficient of the neutral species. The computed XLogP3 value for this compound is 2.5, suggesting moderate lipophilicity in its unionized form.[2]

-

logD : For ionizable molecules, the distribution coefficient (logD) is more physiologically relevant.[6][7] It measures the partitioning of all species (ionized and unionized) at a specific pH. For this compound, the logD will be highly dependent on the pH of the medium due to its acidic and basic centers. At pH 7.4, where the carboxylic acid is largely deprotonated, the molecule will be more polar and thus exhibit a lower logD value than its logP.

The "shake-flask" method remains the gold standard for the experimental determination of logP/logD.[6][8]

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. Poor aqueous solubility is a major hurdle in drug development, leading to poor bioavailability and challenging formulation development.[9][10]

-

Kinetic vs. Thermodynamic Solubility : It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens by adding a DMSO stock solution to an aqueous buffer, while thermodynamic solubility represents the true equilibrium solubility of a solid compound.[11][12] The latter is the more definitive measure for lead optimization.[9][13]

The solubility of this compound is expected to be pH-dependent. It will likely exhibit higher solubility at pH values where either the carboxylic acid is deprotonated (pH > pKa of acid) or the quinoline nitrogen is protonated (pH < pKa of conjugate acid), due to the formation of more polar, charged species.

Stability and Reactivity

Under standard handling and storage conditions, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[14] While specific reactivity data is limited, its functional groups suggest potential reactions.[14] The carboxylic acid can undergo esterification or amidation, and the chloro-substituted quinoline ring can participate in nucleophilic aromatic substitution reactions, which are common strategies for creating derivatives in medicinal chemistry.[15][16]

Experimental Determination Workflows

Accurate experimental data is paramount. The following section provides self-validating, step-by-step protocols for determining the key physicochemical properties discussed.

Caption: Workflow for experimental determination of key physicochemical properties.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of pKa values by monitoring pH changes during titration with a strong acid or base.[17] The inflection point on the resulting curve, or more accurately, the pH at the half-equivalence point, corresponds to the pKa.[18][19]

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Nitrogen gas source

-

Analytical balance

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[17]

-

Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound in a suitable co-solvent if necessary, then dilute with deionized water to a final concentration of approximately 1 mM.[17] Add 0.15 M KCl to maintain ionic strength.

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[17]

-

Titration:

-

Place the vessel on the magnetic stirrer and immerse the pH electrode.

-

To determine the pKa of the carboxylic acid, titrate with 0.1 M NaOH.

-

To determine the pKa of the quinoline nitrogen, first acidify the solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH until ~pH 12.[17]

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.[17]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence point(s), which is the point of steepest slope on the curve.[18]

-

Determine the volume of titrant at the half-equivalence point. The pH at this specific volume is equal to the pKa of the ionizable group.[19][20]

-

Perform the titration in triplicate to ensure reproducibility.[17]

-

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility of a compound, providing a definitive value for formulation and development.[9][13]

Materials & Equipment:

-

HPLC-UV or LC-MS/MS system for quantification

-

Thermomixer or orbital shaker at a controlled temperature (e.g., 25°C)

-

Glass vials with screw caps

-

Filtration device (e.g., 0.45 µm syringe filters)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. This ensures that a saturated solution in equilibrium with the solid phase is achieved.[13]

-

Incubation: Add a precise volume of the aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4) to the vial.[13]

-

Equilibration: Seal the vials and place them in a shaker/thermomixer. Incubate for an extended period (typically 24-72 hours) at a constant temperature to allow the system to reach equilibrium.[11][13]

-

Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding syringe filter to remove any remaining solid particles.

-

Quantification:

Protocol: logD Determination by Shake-Flask Method (pH 7.4)

This protocol is the gold standard for measuring lipophilicity and is recommended by the OECD.[8]

Materials & Equipment:

-

HPLC-UV or other suitable analytical instrument

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

-

Glass vials or centrifuge tubes

-

Vortex mixer and centrifuge

-

Analytical balance

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 phosphate buffer for 24 hours. Allow the layers to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.[6]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[6][7]

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The ratio of the organic to aqueous phase can be adjusted depending on the expected lipophilicity.[21]

-

The final concentration should be within the linear range of the analytical method.

-

-

Equilibration: Cap the vials and shake them for a sufficient time (e.g., 2 hours) to ensure partitioning has reached equilibrium.[22] Afterwards, centrifuge the vials to ensure complete separation of the two phases.

-

Quantification:

-

Calculation: The logD is calculated using the following formula:

-

logD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Impact on Drug Development

The interplay of these physicochemical properties is fundamental to a compound's potential success.

Sources

- 1. 7-Chloroquinoline-4-Carboxylic Acid [myskinrecipes.com]

- 2. 7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Chloroquinoline-8-carboxylic acid | 216257-37-3 [m.chemicalbook.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. evotec.com [evotec.com]

- 10. researchgate.net [researchgate.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. echemi.com [echemi.com]

- 15. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 20. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-Depth Technical Guide to 4-Chloroquinoline-7-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: 4-Chloroquinoline-7-carboxylic acid is a halogenated heterocyclic compound built upon the quinoline scaffold. Its strategic placement of a reactive chloro group and a versatile carboxylic acid moiety makes it a valuable intermediate and building block in medicinal chemistry and materials science. The quinoline core itself is a privileged structure, forming the backbone of numerous pharmaceuticals, most notably antimalarial agents like chloroquine. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthetic routes, key chemical reactions, and applications, with a particular focus on its role in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this important chemical entity.

Core Molecular Profile of this compound

The unique reactivity and biological potential of this compound stem directly from its distinct molecular architecture. Understanding its fundamental properties is the first step in leveraging its capabilities.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility in research. The following identifiers are specific to this molecule:

-

IUPAC Name: this compound

-

CAS Number: 49713-58-8[1]

Molecular Structure and Visualization

The structure consists of a bicyclic quinoline ring system, with a chlorine atom substituted at the C4 position and a carboxylic acid group at the C7 position. This specific arrangement of functional groups dictates its chemical behavior.

Caption: Molecular Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are essential for designing experimental conditions, including reaction setups and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1][2] |

| CAS Number | 49713-58-8 | [1] |

| Appearance | Solid (Typical) | N/A |

| Purity (Commercial) | ≥95% to ≥98% | [1] |

| XLogP3 (Predicted) | 2.5 | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field in organic chemistry. The preparation of this compound typically involves a multi-step sequence that builds the quinoline core and then introduces the required functional groups.

General Synthetic Strategy: The Gould-Jacobs Reaction

A common and effective method for constructing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction. This approach involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis/decarboxylation. The 4-hydroxy group can then be converted to the 4-chloro group.

Causality in Experimental Choices:

-

Starting Material: The synthesis logically begins with an aniline bearing the precursors to the final substituents. For 4-chloro-7-carboxylic acid, a suitable starting material would be an aminobenzoic acid derivative.

-

Cyclization: The thermal cyclization step is conducted in a high-boiling point solvent, such as Dowtherm A, to provide the necessary energy (typically >250 °C) for the intramolecular aromatic substitution to occur efficiently.[4][5]

-

Chlorination: The transformation of the 4-hydroxyquinoline to a 4-chloroquinoline is a critical step for introducing a reactive handle for further modification. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, as it reliably replaces the hydroxyl group with a chlorine atom.[4][5]

Exemplar Synthesis Protocol

The following is a representative, multi-step protocol for synthesizing a 4,7-dichloroquinoline, a key precursor from which the target molecule can be derived.

Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate

-

Combine equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture gently (approx. 100-110 °C) for 1-2 hours. The reaction is typically monitored by TLC until the starting aniline is consumed.

-

Cool the reaction mixture to yield the crude anilinomethylenemalonate product, which can be purified by recrystallization.

-

Rationale: This step forms the key C-N bond and sets up the carbon framework required for the subsequent cyclization.

-

Step 2: Thermal Cyclization

-

Add the product from Step 1 to a high-boiling solvent like Dowtherm A.

-

Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

-

Cool the mixture, which will cause the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, to crystallize.[4]

-

Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A.

-

Rationale: The high temperature drives the intramolecular Friedel-Crafts-type acylation, forming the pyridine ring of the quinoline system.

-

Step 3: Hydrolysis and Decarboxylation

-

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux until the ester is fully hydrolyzed to the carboxylic acid salt.

-

Acidify the solution to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Heat the isolated acid in Dowtherm A to induce decarboxylation, yielding 7-chloro-4-hydroxyquinoline.[4]

-

Rationale: This two-part step first removes the ester protecting group and then removes the now-unwanted carboxyl group at the 3-position to yield the desired quinolinol intermediate.

-

Step 4: Chlorination

-

Treat the 7-chloro-4-hydroxyquinoline from Step 3 with an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 1-2 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 4,7-dichloroquinoline.[5]

-

Purify the product by recrystallization or column chromatography.

-

Rationale: This step converts the C4-hydroxyl into a much more reactive C4-chloro group, which is an excellent leaving group for nucleophilic substitution.[6]

-

Caption: General Synthesis Workflow for Substituted Quinolines

Chemical Reactivity and Derivatization Potential

This compound possesses two primary sites for chemical modification, making it a versatile scaffold for building molecular diversity.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

The chlorine atom at the C4 position is highly activated towards SₙAr by the electron-withdrawing effect of the adjacent ring nitrogen. This makes it susceptible to displacement by a wide range of nucleophiles.

-

Common Nucleophiles: Amines, alcohols, thiols, and morpholine are frequently used to displace the C4-chloro group.[7]

-

Reaction Conditions: These reactions are often promoted by a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[7]

-

Significance: This reaction is fundamental to the synthesis of many biologically active quinolines, including the antimalarial drugs chloroquine and hydroxychloroquine, where the C4 position is functionalized with a diaminoalkane side chain.[4]

Transformations of the C7-Carboxylic Acid

The carboxylic acid group at the C7 position is a gateway to numerous other functional groups, a key feature in drug design where this moiety can interact with biological targets or be modified to tune physicochemical properties.[8][9]

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents yields the corresponding ester.

-

Amidation: The carboxylic acid can be converted to an amide by activating it with a coupling reagent (e.g., HATU, EDC) followed by the addition of an amine.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (hydroxymethyl group).

Caption: Logical Flow of Derivatization

Applications in Research and Drug Development

The utility of this compound lies in its role as a precursor to more complex, high-value molecules.

-

Inhibitors of Dihydroorotate Dehydrogenase (DHODH): The quinoline carboxylic acid scaffold is a known pharmacophore for inhibitors of DHODH, an enzyme critical for the de novo biosynthesis of pyrimidines.[10] DHODH inhibitors are explored as therapeutics for autoimmune diseases, viral infections, and cancer, as they can halt the proliferation of rapidly dividing cells that depend on this pathway.[10]

-

Antimalarial Drug Discovery: The 4-aminoquinoline core is the defining feature of chloroquine. While the parent compound is 4-amino-7-chloroquinoline, the principles of its synthesis and reactivity are directly applicable.[11] Research into new antimalarials often involves modifying the quinoline core and the C4-side chain to overcome drug resistance.

-

Anticancer Agents: Numerous quinoline derivatives have been investigated for their antiproliferative effects. The ability to easily generate a library of compounds by modifying both the C4 and C7 positions makes this compound an attractive starting point for structure-activity relationship (SAR) studies.[12]

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Signature

The following table summarizes the expected spectroscopic features that serve as a fingerprint for the molecule.

| Technique | Expected Features | Rationale |

| IR Spectroscopy | ~1700 cm⁻¹ (strong, sharp): C=O stretch of carboxylic acid.[13] 2500-3500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[13] ~1600 cm⁻¹ (medium): Aromatic C=C stretching. | Each functional group (carbonyl, hydroxyl, aromatic ring) has a characteristic vibrational frequency. |

| ¹H NMR | >10 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[13] 7.5-9.0 ppm (multiplets, 5H): Aromatic protons on the quinoline ring. | The chemical shift is determined by the electronic environment. The acidic proton is highly deshielded, and aromatic protons appear in a characteristic downfield region. |

| ¹³C NMR | 160-185 ppm: Carbonyl carbon (-C OOH).[13] 110-150 ppm: Aromatic and quinoline ring carbons. | The carbonyl carbon is significantly deshielded due to the attached electronegative oxygens. |

| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 207. M+2 Peak: A peak at m/z = 209 with ~1/3 the intensity of the M⁺ peak. Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45).[13][14] | The isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic M/M+2 pattern. Fragmentation occurs at the weakest bonds. |

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water and a UV detector is typically used. Commercial suppliers often specify purity as determined by HPLC.[1]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: Based on safety data for related chloroquinolines and carboxylic acids, this compound should be considered an irritant. It may cause serious eye irritation and skin irritation.[2][15][16]

-

Recommended Handling Protocol:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][17]

References

-

7-Chloroquinoline-4-carboxylic acid. PubChem. [Link]

-

4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. NIH National Center for Biotechnology Information. [Link]

-

7-chloroquinoline-4-carboxylic acid (C10H6ClNO2). PubChemLite. [Link]

-

4-Chloroquinoline-6-carboxylic acid. PubChem. [Link]

-

7-chloroquinoline-4-carboxylic acid. Cenmed Enterprises. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

-

Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH National Center for Biotechnology Information. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. ResearchGate. [Link]

-

4,7-Dichloroquinoline. PubChem. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

-

Quinoline-4-carboxylic acid (HMDB0257047). Human Metabolome Database. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

Sources

- 1. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 2. 7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

- 13. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. echemi.com [echemi.com]

Introduction: The Analytical Imperative for 4-Chloroquinoline-7-carboxylic acid

An In-depth Technical Guide to the Spectral Analysis of 4-Chloroquinoline-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 49713-58-8) represents a pivotal structural motif in medicinal chemistry and materials science.[1] As a substituted quinoline, it serves as a versatile building block for the synthesis of targeted therapeutics, most notably in the development of antimalarial and anticancer agents. The precise placement of the chloro- and carboxylic acid groups on the quinoline scaffold dictates its reactivity, physicochemical properties, and biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor.

Molecular Structure and Its Electronic Implications

To interpret spectral data, one must first understand the molecule's architecture and the interplay of its functional groups. The quinoline core is an aromatic heterocyclic system. The nitrogen atom and the fused benzene ring create a unique electronic environment. The substituents—a chloro group at position 4 and a carboxylic acid at position 7—exert significant influence through inductive and resonance effects.

-

4-Chloro Group: The electronegative chlorine atom withdraws electron density from the pyridine ring via the sigma bond (inductive effect), particularly influencing the adjacent C3 and C5 positions.

-

7-Carboxylic Acid Group: This group is deactivating and electron-withdrawing from the benzene ring through resonance. It will significantly impact the chemical shifts of the protons and carbons in the carbocyclic portion of the quinoline system.

These electronic effects are key to predicting the chemical shifts in NMR spectroscopy and understanding the vibrational modes in IR spectroscopy.

Figure 1. Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on established substituent effects and data from analogs such as 4-chloroquinoline and 4,7-dichloroquinoline.[2][3]

Predicted ¹H NMR Spectrum

The aromatic region (7.5-9.0 ppm) will display signals for the five protons on the quinoline ring. The carboxylic acid proton will appear as a broad singlet at a much higher chemical shift, typically >12 ppm, due to strong hydrogen bonding.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H2 | ~8.8 | Doublet | J = 4.5 | Adjacent to ring nitrogen; deshielded. |

| H3 | ~7.8 | Doublet | J = 4.5 | Coupled to H2; shielded relative to H2. |

| H5 | ~8.2 | Doublet | J = 9.0 | Ortho to C4-Cl, deshielded. |

| H6 | ~7.9 | Doublet of Doublets | J = 9.0, 2.0 | Coupled to H5 (ortho) and H8 (meta). |

| H8 | ~8.5 | Doublet | J = 2.0 | Ortho to the electron-withdrawing COOH group; deshielded. |

| 7-COOH | >13 | Broad Singlet | - | Acidic proton, exchangeable. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals: nine for the quinoline ring carbons and one for the carboxyl carbon. Chemical shifts are predicted based on standard values for quinoline and substituent effects.[3][4]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C2 | ~152 | Alpha to nitrogen, strongly deshielded. |

| C3 | ~123 | Shielded by proximity to nitrogen, but ortho to C4-Cl. |

| C4 | ~149 | Attached to electronegative Cl. |

| C4a | ~149 | Bridgehead carbon, deshielded. |

| C5 | ~128 | Standard aromatic carbon shift. |

| C6 | ~127 | Influenced by adjacent COOH group. |

| C7 | ~138 | Attached to the electron-withdrawing COOH group. |

| C8 | ~129 | Ortho to COOH, deshielded. |

| C8a | ~147 | Bridgehead carbon adjacent to nitrogen. |

| 7-C OOH | ~167 | Typical chemical shift for a carboxylic acid carbon. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh ~10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic carboxylic proton, which would otherwise exchange with protic solvents like methanol-d₄ or D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the DMSO-d₆ solvent lock signal.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans.

-

¹³C Spectrum: Acquire with a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

2D NMR (Optional but Recommended): Acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra to unambiguously assign proton and carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum of this compound will be dominated by features of the carboxylic acid and the substituted aromatic system. The data is predicted based on characteristic group frequencies.[5][6]

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |

| ~3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic |

| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated) |

| ~1600, ~1470 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~920 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) |

| ~850 - 750 | Strong | C-H Bend (out-of-plane) | Aromatic (substitution pattern) |

| ~750 | Medium-Strong | C-Cl Stretch | Aryl Halide |

The extremely broad O-H stretch from 3300-2500 cm⁻¹, which often overlaps with the sharper C-H stretches, combined with the strong carbonyl (C=O) peak around 1700 cm⁻¹, is a definitive signature for a carboxylic acid.[6]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

The goal is to create a fine, homogenous powder to minimize light scattering.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

-

Molecular Formula: C₁₀H₆ClNO₂

-

Monoisotopic Mass: 207.0087 Da

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under high-energy Electron Ionization (EI), the molecule will fragment in a predictable manner. The molecular ion (M⁺˙) should be clearly visible. Key fragmentation pathways will involve the loss of stable neutral molecules or radicals from the parent structure.

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z (mass/charge) | Proposed Fragment | Identity |

|---|---|---|

| 207/209 | [M]⁺˙ | Molecular Ion (Cl isotope pattern) |

| 190 | [M - OH]⁺ | Loss of hydroxyl radical |

| 179 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 162 | [M - COOH]⁺ | Loss of carboxyl radical |

| 127 | [M - COOH - Cl]⁺ | Loss of carboxyl then chlorine |

The presence of a chlorine atom will be evident from the M+2 isotope peak for any chlorine-containing fragment; the ratio of the M to M+2 peak intensity will be approximately 3:1, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.

Figure 2. Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, a direct insertion probe (DIP) for EI-MS is suitable.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile) for analysis by Electrospray Ionization (ESI), which is a softer ionization technique.

-

-

Instrument Settings (EI-MS):

-

Set the ionization energy to 70 eV (standard).

-

Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

-

The ion source temperature should be optimized to prevent thermal degradation while ensuring volatilization (~200-250 °C).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺˙.

-

Analyze the isotopic pattern of chlorine-containing ions.

-

Propose structures for major fragment ions and rationalize their formation from the parent molecule.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. This guide establishes a validated analytical framework based on predicted data. The key identifiers are:

-

¹H NMR: Five distinct aromatic signals and a downfield carboxylic acid proton.

-

¹³C NMR: Ten carbon signals, including a carboxyl carbon near 167 ppm and a chlorine-bearing carbon near 149 ppm.

-

IR: A characteristic very broad O-H stretch (3300-2500 cm⁻¹) and a strong, conjugated C=O stretch (~1700 cm⁻¹).

-

MS: A molecular ion at m/z 207 (with a 3:1 M+2 peak) and predictable fragmentation involving the loss of the carboxylic acid group.

By correlating data from these orthogonal techniques, researchers can achieve an unequivocal structural confirmation, ensuring the integrity of their scientific endeavors.

References

-

PubChem. 4-Chloroquinoline. [Online] National Center for Biotechnology Information. Available at: [Link] [Accessed: Jan 11, 2026].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. 5th ed. Cengage Learning.

-

University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shift. [Online] Available at: [Link] [Accessed: Jan 11, 2026].

-

Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Online] Available at: [Link] [Accessed: Jan 11, 2026].

Sources

- 1. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,7-Dichloroquinoline(86-98-6) 13C NMR [m.chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Solubility of 4-Chloroquinoline-7-carboxylic acid in DMSO and other solvents

An In-Depth Technical Guide to the Solubility of 4-Chloroquinoline-7-carboxylic Acid for Drug Discovery and Development

Abstract

This compound is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development.[1][2] A fundamental yet critical parameter governing its utility in both early-stage discovery and downstream formulation is its solubility. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offering a mechanistic exploration of its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. We delve into the theoretical principles of solute-solvent interactions, provide a predictive assessment of its solubility profile, and present a detailed, field-proven experimental protocol for its precise determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this compound.

Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with a thorough analysis of its structure. This compound is a multi-functionalized molecule, and its behavior in solution is a composite of the properties of its constituent parts.

-

Quinoline Core: This bicyclic aromatic heterocycle is relatively nonpolar and hydrophobic. It contributes to the molecule's overall size and can engage in π-π stacking interactions. The nitrogen atom in the ring is weakly basic, meaning its protonation state, and thus solubility, can be influenced by pH.[1][2][3]

-

Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group. It can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O).[4] As a weak acid, it will be predominantly in its neutral form at low pH and will deprotonate to its highly soluble carboxylate salt form (-COO⁻) at higher pH.[5]

-

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that increases the overall lipophilicity of the aromatic system.

The interplay between the polar carboxylic acid and the larger, more hydrophobic chloro-substituted quinoline ring dictates the molecule's solubility. While the carboxylic acid promotes interaction with polar solvents, the rest of the molecule favors less polar or nonpolar environments.[6]

The Role of the Solvent: A Mechanistic Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] Solvents are broadly classified based on their polarity and their ability to donate protons for hydrogen bonding.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7][8] They are effective at solvating ions and polar molecules. The solubility of this compound in water is expected to be low due to the large hydrophobic quinoline moiety but will increase significantly at pH values above its pKa, where the carboxylic acid is ionized.[4][5] Solubility in alcohols is predicted to be moderate, as the alkyl portion of the alcohol can interact with the quinoline ring while the hydroxyl group hydrogen bonds with the carboxylic acid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[8][9] They are exceptionally good at dissolving a wide range of compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have minimal to no dipole moment and interact primarily through weak van der Waals forces. They are ineffective at solvating polar functional groups.[5]

Logical Relationship: Solute-Solvent Interactions

The following diagram illustrates the key interactions between the functional groups of this compound and different classes of solvents.

Caption: Interactions between compound functional groups and solvent classes.

Deep Dive: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is arguably the most critical solvent in early-stage drug discovery, prized for its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds.[10][11][12] Its status as a "universal solvent" makes it ideal for creating high-concentration stock solutions for high-throughput screening libraries.[10][13]

Key Properties of DMSO:

-

Highly Polar Aprotic: DMSO has a high dielectric constant (46.7) and a strong dipole moment.[9] Its sulfur-oxygen bond is highly polarized, making the oxygen a potent hydrogen bond acceptor.

-

Amphipathic Nature: It possesses both polar (S=O) and nonpolar (two methyl groups) regions, allowing it to effectively solvate diverse molecular structures.[14]

Predicted Solubility of this compound in DMSO: High solubility is predicted. The mechanism is twofold:

-

The highly polar S=O group in DMSO acts as a strong hydrogen bond acceptor for the acidic proton of the carboxylic acid group.

-

The overall polarity of DMSO effectively solvates the polar regions of the molecule, while its methyl groups can interact favorably with the nonpolar quinoline ring system.

Comparative Solubility Profile

For effective use in various experimental settings—from chemical synthesis to biological assays—understanding a compound's solubility across a panel of solvents is essential. The following table provides a predictive summary based on the physicochemical principles discussed.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong H-bond acceptance by the solvent solvates the carboxylic acid. High polarity and organic character accommodate the entire molecule well.[9][10] |

| Polar Protic | Methanol, Ethanol | Moderate | The solvent's -OH group can hydrogen bond with the carboxylic acid. The alkyl portion of the solvent provides some favorable interaction with the quinoline ring. |

| Polar Protic | Water | Low (pH-dependent) | The large, hydrophobic chloro-quinoline backbone limits solubility.[5] Solubility will increase dramatically at pH > pKa as the highly soluble carboxylate salt is formed.[1][2] |

| "Borderline" Aprotic | THF, Dichloromethane | Low to Moderate | Moderate polarity can solvate the molecule to some extent, but these solvents are less effective than DMSO at disrupting the crystal lattice and solvating the carboxylic acid.[8] |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | These solvents cannot effectively solvate the highly polar carboxylic acid group, leading to poor overall solubility.[5] |

Experimental Protocol: Thermodynamic Solubility Determination

A precise understanding of solubility requires empirical measurement. It is critical to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, often added from a DMSO stock, precipitates in an aqueous buffer.[16] Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium.[17][18] The following protocol details the gold-standard shake-flask method for determining thermodynamic solubility.[19][20]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., DMSO, Phosphate-Buffered Saline pH 7.4, Ethanol)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Micro-centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation of Standards:

-

Accurately prepare a high-concentration stock solution of the compound in a solvent where it is freely soluble (e.g., 10 mg/mL in DMSO).

-

Perform a serial dilution of this stock to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Causality: A precise calibration curve is essential for the accurate quantification of the final saturated solution.[19]

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An amount that is visibly in excess of what might dissolve (e.g., 2-5 mg) is sufficient.

-

Record the exact mass of the compound added.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Causality: Adding a clear excess of solid is the defining principle of this method, ensuring that the resulting solution reaches true saturation at equilibrium.[21]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation.

-

Allow the samples to equilibrate for a prolonged period, typically 24 to 72 hours.

-

Causality: Sufficient time and constant agitation are required to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[19][22] Shorter times may result in an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

-

Causality: Centrifugation is a critical step to separate the bulk of the undissolved solid from the saturated supernatant without disturbing the equilibrium.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant. Do not disturb the pellet.

-

Filter the supernatant through a 0.22 µm chemically inert (PTFE) syringe filter into a clean analysis vial. This removes any remaining microscopic particulates.

-

Causality: Filtration ensures that only the dissolved compound is analyzed, preventing artificially high readings from suspended microcrystals.

-

Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

-

Quantification and Reporting:

-

Generate a calibration curve by plotting the HPLC peak area versus the concentration of the standards.

-

Use the regression equation from the curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

-

Report the final solubility in mg/mL or Molarity (mol/L) at the specified temperature.

-

Workflow: Shake-Flask Solubility Determination

This diagram outlines the step-by-step process for the experimental protocol described above.

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

The solubility of this compound is a complex property governed by the balance between its polar carboxylic acid function and its nonpolar chloro-quinoline core. It is predicted to be highly soluble in polar aprotic solvents like DMSO, making it well-suited for use in compound library management and high-throughput screening. Its solubility in protic solvents, particularly aqueous media, is expected to be limited but highly dependent on pH. For all critical applications, this theoretical understanding must be supported by precise, empirical data. The shake-flask method detailed herein provides a robust and reliable framework for generating the high-quality thermodynamic solubility data required to advance research and development efforts with confidence.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

- Unknown.

-

Perlara. (2016, March 31). DMSO and Drug Discovery. [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

-

Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

-

Solubility of Things. 2-(2-quinolyl)quinoline. [Link]

-

Pavan, S., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

Wolthuis, E., et al. (1980). Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances A tutorial review. Chemosphere. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. [Link]

-

Unknown. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]

-

Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. [Link]

-

Wikipedia. Polar aprotic solvent. [Link]

-

Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. reachever.com [reachever.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. selleckchem.com [selleckchem.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 22. who.int [who.int]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloroquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the melting and boiling points of 4-Chloroquinoline-7-carboxylic acid (CAS No: 13337-66-1), a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of physical constants to deliver a comprehensive understanding of the experimental methodologies for their determination, factors influencing these properties, and a comparative analysis with structurally related quinoline derivatives. The guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, purification, and application of this compound in synthetic and medicinal chemistry.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound serves as a crucial building block in the synthesis of more complex pharmacologically active molecules. Its chemical structure, featuring a carboxylic acid group and a chlorine atom on the quinoline core, provides versatile handles for further chemical modifications.

A thorough understanding of the physicochemical properties of this compound, particularly its melting and boiling points, is paramount for several reasons:

-

Purity Assessment: The melting point is a sharp, well-defined value for a pure crystalline solid. Any depression or broadening of the melting point range can indicate the presence of impurities.

-

Reaction Condition Optimization: Knowledge of the thermal stability, indicated by the melting and boiling points, is essential for designing safe and efficient synthetic protocols, preventing decomposition at elevated temperatures.

-

Material Handling and Storage: Understanding the physical state of the compound at various temperatures informs proper storage and handling procedures.

-

Characterization and Identification: The melting point is a key parameter used in the identification and characterization of synthesized compounds, often used in conjunction with spectroscopic data.

This guide will delve into the specifics of these critical physical constants, providing both reported values and the scientific context necessary for their practical application.

Physicochemical Data Summary

The experimentally determined and predicted thermal properties of this compound are summarized below.

| Physical Property | Value | Data Type | Source |

| Melting Point | 281-282 °C | Experimental | Dayang Chem[1] |

| Boiling Point | 382.1 ± 22.0 °C | Predicted | Dayang Chem[1] |

It is important to note that the boiling point is a predicted value and should be treated with caution. High molecular weight, polar compounds like this compound often decompose at or below their atmospheric boiling points. Therefore, experimental determination of the boiling point is challenging and often impractical. Techniques like vacuum distillation would be necessary to determine the boiling point at reduced pressure.

Experimental Determination of Thermal Properties

The determination of melting and boiling points for quinoline derivatives requires precise and standardized methodologies to ensure accuracy and reproducibility.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. The open capillary method is a widely used and reliable technique for determining the melting point of compounds like this compound.[2]

Workflow for Melting Point Determination using the Open Capillary Method:

Caption: Workflow for determining the melting point via the open capillary method.

Causality in Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point range due to a lag in temperature equilibration between the heating block, the thermometer, and the sample.

-

Reporting a Range: For pure compounds, this range is typically narrow (0.5-1.5 °C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to break it down.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound is a solid at room temperature with a high predicted boiling point, direct determination at atmospheric pressure is likely to cause decomposition. Therefore, methods for determining the boiling point of such compounds are more complex and often involve extrapolation from measurements at reduced pressure.

Conceptual Workflow for Boiling Point Determination under Reduced Pressure:

Caption: Conceptual workflow for determining the boiling point under reduced pressure.

Trustworthiness of Predicted Boiling Points: